Monoclonal Antibody-DAVLB Hydrazide Conjugates Demonstrate Superior In Vivo Antitumor Efficacy Versus Unconjugated Payload and Non-Targeted Conjugate Controls
The monoclonal antibody conjugate LY203725 (KS1/4-DAVLB hydrazide) exhibited significantly enhanced in vivo antitumor activity compared to unconjugated DAVLB hydrazide. Conjugates achieved conjugation ratios of 4-6 vinca molecules per antibody while maintaining antigen binding and solubility [1]. Critically, LY203725 showed superior antitumor activity relative to similarly prepared conjugates using a non-tumor-binding control antibody, confirming that the enhanced efficacy requires both the DAVLB hydrazide payload and tumor-targeted delivery [1].
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | LY203725 (MoAb-DAVLB hydrazide) showed potent antitumor activity with efficacy and safety increased over unconjugated DAVLB hydrazide |
| Comparator Or Baseline | Unconjugated DAVLB hydrazide; Non-tumor-binding antibody-DAVLB hydrazide conjugate |
| Quantified Difference | Superior antitumor activity versus both unconjugated payload and non-targeted conjugate; conjugation ratio of 4-6 vincas/antibody achieved |
| Conditions | Human solid tumor-nude mouse xenograft models |
Why This Matters
Procurement of unconjugated DAVLB hydrazide alone is insufficient for achieving the enhanced therapeutic index documented with targeted antibody conjugates; the hydrazide moiety enables conjugation that transforms the payload's in vivo performance.
- [1] Laguzza BC, Nichols CL, Briggs SL, et al. New antitumor monoclonal antibody-vinca conjugates LY203725 and related compounds: design, preparation, and representative in vivo activity. J Med Chem. 1989;32(3):548-555. View Source
